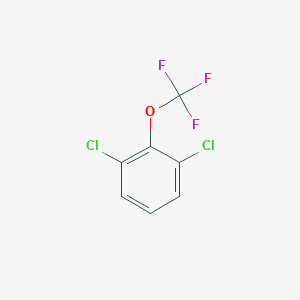

1,3-二氯-2-(三氟甲氧基)苯

描述

Synthesis Analysis

The synthesis of compounds related to 1,3-Dichloro-2-(trifluoromethoxy)benzene often involves complex reactions, including palladium-catalyzed cross-coupling reactions and formylation methods using specific reagents such as dichloromethyl methyl ether and silver trifluoromethanesulfonate. These methods indicate the advanced synthetic strategies required to introduce and manipulate halogen and trifluoromethoxy groups on aromatic rings (Ohsawa, Yoshida, & Doi, 2013).

Molecular Structure Analysis

Studies on similar trifluoromethylated compounds reveal significant insights into their molecular structure. For instance, gas-phase electron diffraction and quantum chemical calculations have been utilized to study the molecular structure of 1,3,5-tris(trifluoromethyl)benzene, revealing deviations from regular hexagonal structure due to the electron-withdrawing effect of the CF3 groups. This suggests that 1,3-Dichloro-2-(trifluoromethoxy)benzene could exhibit interesting structural characteristics influenced by the trifluoromethoxy group (Kolesnikova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving halogenated and trifluoromethylated benzenes, like controlled chlorination, indicate that these compounds can undergo various substitution reactions without losing functional groups. This property is crucial for further functionalization and application of these compounds in organic synthesis (Herkes, 1977).

Physical Properties Analysis

The physical properties of 1,3-Dichloro-2-(trifluoromethoxy)benzene would likely be influenced by its molecular structure. Compounds with similar structural motifs exhibit unique physical properties such as high glass-transition temperatures and electron mobility, suggesting potential applications in materials science (Komatsu et al., 2002).

科学研究应用

-

Agrochemical and Pharmaceutical Industries

- Summary of Application : Trifluoromethylpyridines (TFMP), which can be synthesized using 1,3-Dichloro-2-(trifluoromethoxy)benzene, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : Various methods of synthesizing 2,3,5-DCTF, a derivative of TFMP, have been reported . These methods involve the use of 1,3-Dichloro-2-(trifluoromethoxy)benzene as a chemical intermediate .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

- Summary of Application : The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency .

- Methods of Application : The synthesis and properties of trifluoromethoxy group have been studied extensively . The group is incorporated into small molecules in life science-oriented research .

- Results or Outcomes : The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

-

- Summary of Application : The conformation of (trifluoromethoxy)benzene in the gas phase has been studied .

- Methods of Application : The study was conducted using electron diffraction and spectroscopy supplemented with ab initio calculations .

- Results or Outcomes : The study provided insights into the conformation of (trifluoromethoxy)benzene in the gas phase .

-

Synthesis of Trifluoromethylpyridines

- Scientific Field : Organic Chemistry

- Summary of Application : Trifluoromethylpyridines (TFMP), which can be synthesized using 1,3-Dichloro-2-(trifluoromethoxy)benzene, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Methods of Application : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, have been reported . These methods involve the use of 1,3-Dichloro-2-(trifluoromethoxy)benzene as a chemical intermediate .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Synthesis and Properties of Trifluoromethoxy Group

- Scientific Field : Organic Chemistry

- Summary of Application : The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency .

- Methods of Application : The synthesis and properties of trifluoromethoxy group have been studied extensively . The group is incorporated into small molecules in life science-oriented research .

- Results or Outcomes : The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

-

Gas Phase Studies of (Trifluoromethoxy)benzene

- Scientific Field : Physical Chemistry

- Summary of Application : The conformation of (trifluoromethoxy)benzene in the gas phase has been studied .

- Methods of Application : The study was conducted using electron diffraction and spectroscopy supplemented with ab initio calculations .

- Results or Outcomes : The study provided insights into the conformation of (trifluoromethoxy)benzene in the gas phase .

-

Synthesis of Fluorinated Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .

- Methods of Application : The synthesis and properties of the trifluoromethoxy group have been studied extensively . The group is incorporated into small molecules in life science-oriented research .

- Results or Outcomes : The development of fluorinated organic chemicals is becoming an increasingly important research topic . It was estimated that the number of fluorinated compounds currently under development represent some 35–50% of the all active ingredients under development .

-

Pesticides Containing OCF3-Groups

- Scientific Field : Agrochemical Research

- Summary of Application : Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom . The biggest group of fluorinated pesticides are the compounds containing a trifluoromethoxy group .

- Methods of Application : The trifluoromethoxy group is incorporated into pesticides . The proinsecticide Indoxacarb acting as a voltage-gated sodium channel (vgSCh) modulator, the insect growth regulant (IGR) Triflumuron, the plant growth regulator Flurprimidol, the inhibitor of the respiratory chain and succinate dehydrogenase (SD) Thifluzamide as well as the inhibitor of acetolactate synthase (ALS) Flucarbazone-sodium are some examples .

- Results or Outcomes : The number of applications for these compounds continues to grow . It is expected that many novel applications of trifluoromethoxy group will be discovered in the future .

-

Preparation of (Trifluoromethoxy)benzene

- Scientific Field : Organic Chemistry

- Summary of Application : (Trifluoromethoxy)benzene is an aryl trifluoromethyl ether . It can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .

- Methods of Application : The preparation of (trifluoromethoxy)benzene involves the use of 4-chloro-1-(trifluoromethoxy)benzene as a starting material .

- Results or Outcomes : The preparation method provides a way to obtain (trifluoromethoxy)benzene .

安全和危害

1,3-Dichloro-2-(trifluoromethoxy)benzene may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

1,3-dichloro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVHTVHBEUJLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539732 | |

| Record name | 1,3-Dichloro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-(trifluoromethoxy)benzene | |

CAS RN |

97608-49-6 | |

| Record name | 1,3-Dichloro-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B52461.png)